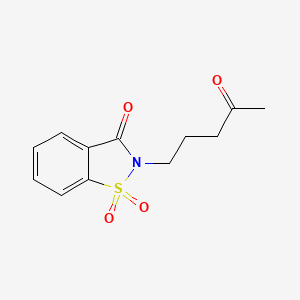
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C16H16O4. This compound is characterized by the presence of a benzyloxy group, a hydroxymethyl group, and a benzoic acid methyl ester moiety. It is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate typically involves the esterification of 3-Benzyloxy-5-hydroxymethyl-benzoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-Benzyloxy-5-carboxybenzoic acid.
Reduction: 3-Benzyloxy-5-hydroxymethyl-benzyl alcohol.
Substitution: Various substituted benzoic acid methyl esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
- 3,4-Bis-benzyloxy-5-methoxy-benzoic acid methyl ester
- 3-Benzyloxy-4,5-dimethoxy-benzoic acid methyl ester
Uniqueness
Methyl 3-(benzyloxy)-5-(hydroxymethyl)benzoate is unique due to the presence of both a benzyloxy group and a hydroxymethyl group on the benzoic acid methyl ester framework
Eigenschaften
Molekularformel |
C16H16O4 |
|---|---|
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
methyl 3-(hydroxymethyl)-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-19-16(18)14-7-13(10-17)8-15(9-14)20-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3 |
InChI-Schlüssel |
XHVFILZXFZYVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CO)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B8648550.png)
![6-tert-butyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8648563.png)








![4-butyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8648639.png)


